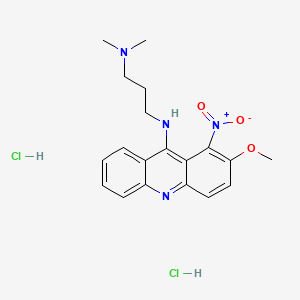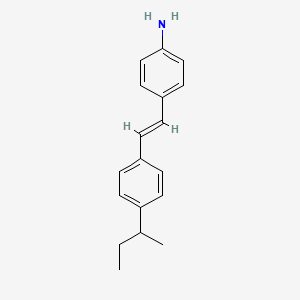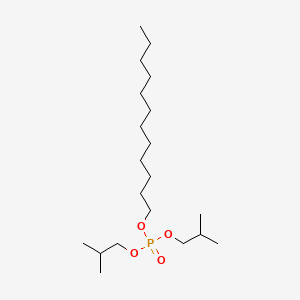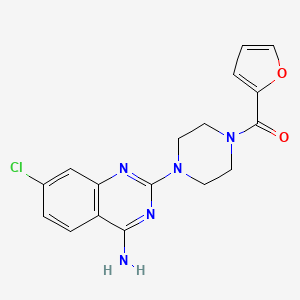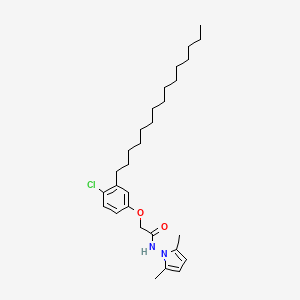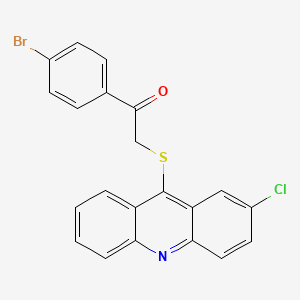
12,13-Deoxyverrucarol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,13-Deoxyverrucarol is a trichothecene mycotoxin, a type of sesquiterpenoid compound produced by various fungal genera such as Fusarium, Myrothecium, and Stachybotrys . This compound is known for its toxic properties and is commonly found in contaminated cereal grains. It has a molecular formula of C15H22O3 and a molecular weight of 250.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,13-Deoxyverrucarol involves multiple steps, including the protection of functional groups and selective reactions to introduce the desired functionalities. One of the synthetic routes involves the bromoetherification of verrucarin K, followed by desilylation to produce this compound .
Industrial Production Methods: laboratory-scale synthesis typically involves the use of advanced organic synthesis techniques and stringent reaction conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 12,13-Deoxyverrucarol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
12,13-Deoxyverrucarol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 12,13-Deoxyverrucarol involves the inhibition of protein synthesis by binding to the ribosome and disrupting the elongation phase of translation . This leads to ribotoxic stress, which can trigger various cellular responses, including apoptosis and inflammation . The molecular targets include ribosomal proteins and associated factors involved in translation .
Comparison with Similar Compounds
Verrucarol: Another trichothecene mycotoxin with a similar structure but with an additional epoxy group.
Deoxynivalenol: A trichothecene mycotoxin known for its emetic effects and commonly found in contaminated grains.
Nivalenol: A trichothecene mycotoxin with similar toxic properties and structure.
Uniqueness: 12,13-Deoxyverrucarol is unique due to its specific structural features, including the absence of an epoxy group at positions 12 and 13, which differentiates it from other trichothecenes like verrucarol and deoxynivalenol . This structural difference can influence its reactivity and biological activity .
Properties
CAS No. |
63743-78-2 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1S,2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-11-ol |
InChI |
InChI=1S/C15H22O3/c1-9-4-5-15(8-16)13(6-9)18-11-7-12(17)14(15,3)10(11)2/h6,11-13,16-17H,2,4-5,7-8H2,1,3H3/t11-,12-,13-,14-,15-/m1/s1 |
InChI Key |
XARFTSXTPBVXCB-KJWHEZOQSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H](C3=C)O2)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C3=C)O2)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


